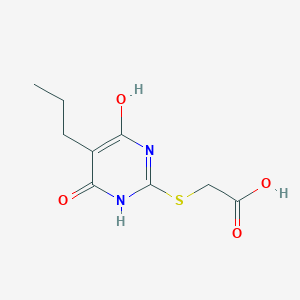
(4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid is a synthetic organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a β-keto ester, which undergoes cyclization with urea or thiourea under acidic or basic conditions to form the pyrimidine ring.
Functional Group Modification: Introduction of the propyl group at the 5-position through alkylation reactions.
Introduction of the Sulfanyl Group: Thiolation reactions to introduce the sulfanyl group at the 2-position.
Hydroxylation and Oxidation: Hydroxylation at the 4-position and oxidation at the 6-position to achieve the desired functional groups.
Acetic Acid Addition: Finally, the acetic acid moiety is introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group at the 4-position can undergo oxidation to form a ketone or aldehyde.
Reduction: The oxo group at the 6-position can be reduced to a hydroxyl group.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Esterification/Amidation: The acetic acid moiety can form esters or amides with alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines.
Catalysts: Acid or base catalysts for esterification and amidation reactions.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Esterification/Amidation Products: Esters, amides.
科学研究应用
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Antimicrobial Activity: Possible antimicrobial properties against bacteria and fungi.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals.
Therapeutic Applications: Investigated for its therapeutic effects in various diseases.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications as a pesticide or herbicide.
作用机制
The mechanism of action of (4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
相似化合物的比较
Similar Compounds
- (4-Hydroxy-6-oxo-5-methyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid
- (4-Hydroxy-6-oxo-5-ethyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid
- (4-Hydroxy-6-oxo-5-butyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid
Uniqueness
- Propyl Group : The presence of the propyl group at the 5-position may confer unique steric and electronic properties, affecting its reactivity and biological activity.
- Sulfanyl Group : The sulfanyl group at the 2-position can participate in unique chemical reactions compared to other substituents.
- Hydroxyl and Oxo Groups : The combination of hydroxyl and oxo groups at the 4- and 6-positions, respectively, provides a unique set of functional groups for further chemical modifications.
属性
IUPAC Name |
2-[(4-hydroxy-6-oxo-5-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-2-3-5-7(14)10-9(11-8(5)15)16-4-6(12)13/h2-4H2,1H3,(H,12,13)(H2,10,11,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUQJVWITUTFKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)SCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24787111 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
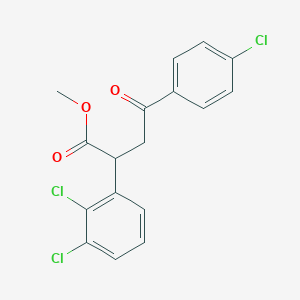
![(2Z)-2-amino-3-[(E)-[(4-hydroxy-3,5-diiodophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2354902.png)
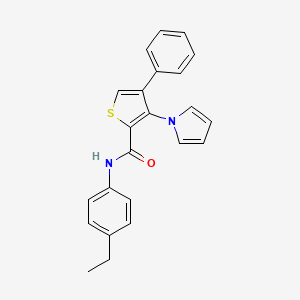
![1-cyclopentyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2354905.png)
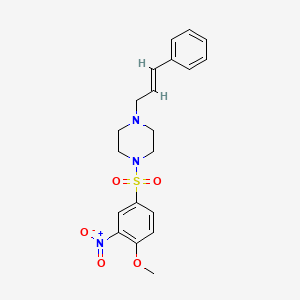
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-hydroxypiperidin-1-yl)methanone](/img/structure/B2354908.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2354909.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2354910.png)
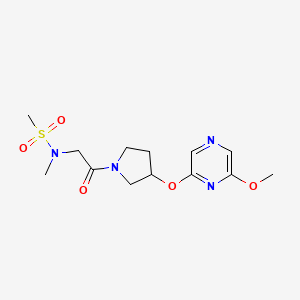
![5-chloro-1-(4-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2354913.png)

![4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic Acid](/img/new.no-structure.jpg)
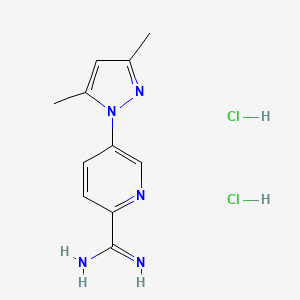
![6-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]sulfonyl-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2354918.png)
